TDN345

Übersicht

Beschreibung

TDN345 ist eine chemische Verbindung, die für ihre Rolle als Calciumionen-Antagonist bekannt ist. Sie wird hauptsächlich zur Behandlung von vaskulärer und seniler Demenz, einschließlich Alzheimer-Krankheit, eingesetzt . Die Verbindung hat vielversprechende Ergebnisse bei der Steigerung der Synthese und Sekretion von Nervenwachstumsfaktor in Gliomzellen gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TDN345 umfasst mehrere Schritte, darunter die Bildung seiner Kernstruktur und die Einführung von funktionellen Gruppen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, bei denen verschiedene Reagenzien und Katalysatoren verwendet werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Verfahren umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Calciumionen-Antagonismus und verwandte chemische Reaktionen zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf Calciumionenkanäle abzielen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Calciumionenkanäle blockiert, die für verschiedene zelluläre Prozesse entscheidend sind. Durch die Hemmung dieser Kanäle reduziert this compound den Einstrom von Calciumionen in die Zellen und moduliert so zelluläre Aktivitäten wie die Freisetzung von Neurotransmittern und die Muskelkontraktion. Die Verbindung induziert auch die Synthese und Sekretion von Nervenwachstumsfaktor, der eine wichtige Rolle beim neuronalen Wachstum und Überleben spielt .

Analyse Chemischer Reaktionen

Types of Reactions

TDN345 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

Neurobiological Applications

Nerve Growth Factor (NGF) Induction

One of the primary applications of TDN-345 is its ability to induce the synthesis and secretion of nerve growth factor (NGF) in C6-10A glioma cells. Research indicates that TDN-345 does not contain a catechol moiety, yet it effectively stimulates NGF production through a concentration-dependent mechanism, with an effective dose (ED50) of approximately 0.88 µM. The increase in NGF mRNA levels peaks within 2-3 hours post-treatment, suggesting a robust early response to this compound .

Table 1: NGF Induction by TDN-345

| Parameter | Value |

|---|---|

| Effective Concentration | 0.1 - 10 µM |

| ED50 | 0.88 µM |

| Time to Peak NGF mRNA | 2-3 hours |

| Maximum NGF Secretion | ~12 hours |

Neuroprotective Effects

TDN-345 has also been studied for its neuroprotective effects in ischemic brain injury models. A study demonstrated that TDN-345 acted as a calcium antagonist, providing beneficial effects on cerebral glucose metabolism and reducing neuronal damage following ischemic events . This positions TDN-345 as a potential therapeutic agent for conditions such as stroke or traumatic brain injury.

Pharmacological Applications

Calcium Channel Modulation

TDN-345 functions as a selective calcium channel blocker, which has implications for treating cardiovascular and neurological disorders. By modulating calcium influx, TDN-345 may help manage conditions characterized by excessive calcium signaling, such as hypertension and certain types of arrhythmias .

Table 2: Pharmacological Profile of TDN-345

| Property | Description |

|---|---|

| Mechanism | Calcium channel blockade |

| Therapeutic Potential | Cardiovascular and neurological disorders |

| Experimental Models | Animal models of ischemia |

Case Studies and Research Findings

Case Study: Ischemic Injury Models

In experimental settings involving ischemic brain injury, TDN-345 was administered to animal models to assess its protective effects. Results indicated significant improvements in both behavioral outcomes and metabolic parameters compared to control groups. The compound's neuroprotective properties were attributed to its ability to stabilize calcium levels during ischemic episodes, thereby reducing excitotoxicity .

Case Study: Memory Enhancement

Another area of investigation includes the potential cognitive-enhancing effects of TDN-345. Preliminary studies suggest that the compound may improve memory retention and cognitive function in various animal models, indicating its possible application in treating cognitive deficits associated with aging or neurodegenerative diseases .

Wirkmechanismus

TDN345 exerts its effects by blocking calcium ion channels, which are crucial for various cellular processes. By inhibiting these channels, this compound reduces calcium ion influx into cells, thereby modulating cellular activities such as neurotransmitter release and muscle contraction. The compound also induces the synthesis and secretion of nerve growth factor, which plays a vital role in neuronal growth and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nimodipin: Ein weiterer Calciumionen-Antagonist, der zur Behandlung von zerebralen Vasospasmen und Subarachnoidalblutungen eingesetzt wird.

Verapamil: Ein Calciumionenkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.

Diltiazem: Ähnlich wie Verapamil, zur Behandlung von Bluthochdruck und Angina eingesetzt.

Einzigartigkeit von TDN345

This compound ist aufgrund seiner spezifischen Wirkung auf die Synthese und Sekretion von Nervenwachstumsfaktor einzigartig, die bei anderen Calciumionen-Antagonisten nicht üblich ist. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung von neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit .

Biologische Aktivität

TDN345 is a novel compound recognized for its biological activity, particularly as a calcium channel antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of neuroprotection and neuroregeneration.

This compound primarily functions as a calcium channel antagonist , which means it inhibits the influx of calcium ions through voltage-gated calcium channels. This action is crucial in various physiological processes, including neurotransmitter release and muscle contraction. By modulating calcium levels, this compound can help mitigate excitotoxicity—a condition where excessive calcium influx leads to neuronal damage and cell death, particularly relevant in conditions such as Alzheimer's disease and other forms of dementia .

Induction of Nerve Growth Factor (NGF)

Research has demonstrated that this compound significantly induces the synthesis and secretion of nerve growth factor (NGF) in C6-10A glioma cells. The study indicated that both intracellular and extracellular NGF protein levels increased within 3 hours, peaking around 12 hours post-treatment. The induction was concentration-dependent, with an effective dose (ED50) of approximately 0.88 µM . Notably, this induction was associated with an increase in NGF mRNA levels without affecting beta-actin mRNA levels, suggesting a specific regulatory mechanism at play .

Comparative Analysis with Other Compounds

Unlike epinephrine, which dramatically increases intracellular cyclic AMP levels, this compound does not exhibit a similar effect even at higher concentrations (100 µM). This distinction underscores the unique signaling pathway through which this compound operates to enhance NGF synthesis .

Neuroprotective Effects

In preclinical studies focusing on models of vascular dementia and Alzheimer's disease, this compound has shown promise in protecting neurons from ischemic damage. The compound's ability to inhibit calcium influx helps reduce excitotoxicity, thereby preserving neuronal integrity during ischemic events .

Efficacy in Animal Models

Animal studies have demonstrated that administration of this compound leads to improved behavioral outcomes in models of cognitive impairment. These findings support the potential use of this compound as a therapeutic agent for neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Observed Effects |

|---|---|---|

| Calcium Channel Antagonism | Inhibition of voltage-gated calcium channels | Reduced excitotoxicity |

| NGF Induction | Increased synthesis/secretion of NGF | Enhanced neuronal survival |

| Neuroprotection | Protection against ischemic damage | Improved outcomes in cognitive impairment models |

Table 2: NGF Induction by this compound

| Concentration (µM) | NGF Protein Level (pg/mL) | Time to Peak (hours) | mRNA Change (relative) |

|---|---|---|---|

| 0.1 | Low | 3 | ↑ |

| 1 | Moderate | 12 | ↑ |

| 10 | High | 12 | ↑ |

Eigenschaften

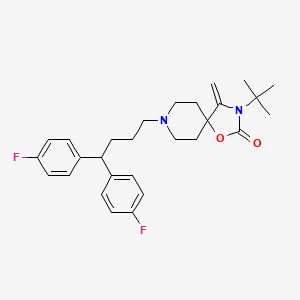

IUPAC Name |

8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRYIDMZALXALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158511 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134069-68-4 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134069684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.